molecular formula C7H11BrO3 B14072583 4-Bromo-3-methoxy-2-butenoic acid ethyl ester

4-Bromo-3-methoxy-2-butenoic acid ethyl ester

Cat. No.: B14072583
M. Wt: 223.06 g/mol
InChI Key: VDUBJLXKPHPSPI-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-2-butenoic acid ethyl ester is an organic compound with the molecular formula C7H11BrO3. It is a derivative of butenoic acid, featuring a bromine atom at the 4th position and a methoxy group at the 3rd position. This compound is known for its applications in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxy-2-butenoic acid ethyl ester typically involves the esterification of 4-Bromo-3-methoxy-2-butenoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and optimized reaction parameters ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxy-2-butenoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-methoxy-2-butenoic acid ethyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-2-butenoic acid ethyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the methoxy group can participate in various chemical transformations. The compound’s reactivity is influenced by the electronic effects of the substituents on the butenoic acid moiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-methoxy-2-butenoic acid ethyl ester is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both bromine and methoxy groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C7H11BrO3

Molecular Weight

223.06 g/mol

IUPAC Name

ethyl 4-bromo-3-methoxybut-2-enoate

InChI

InChI=1S/C7H11BrO3/c1-3-11-7(9)4-6(5-8)10-2/h4H,3,5H2,1-2H3

InChI Key

VDUBJLXKPHPSPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(CBr)OC

Origin of Product

United States

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